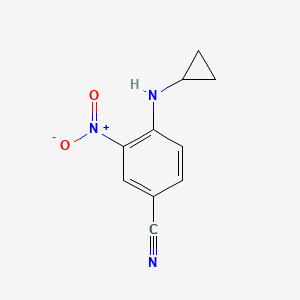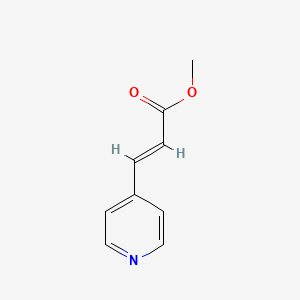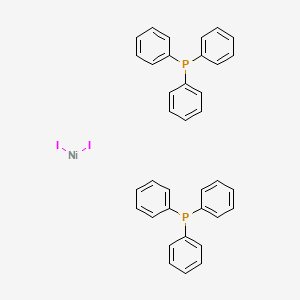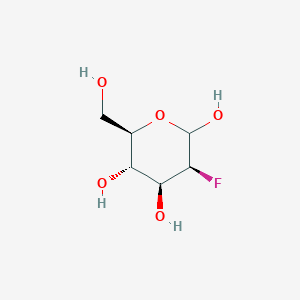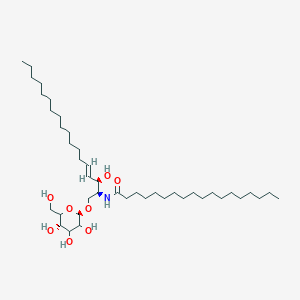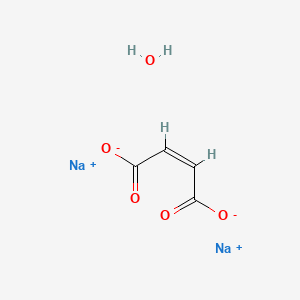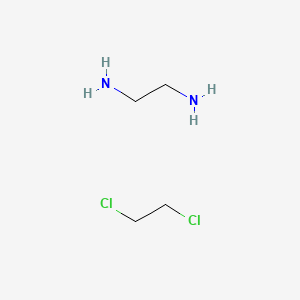
2,7-Dicyano-2,7-dimethyl-3,6-diazaocta-3,5-dien-3,6-dioxide
Overview
Description
2,7-Dicyano-2,7-dimethyl-3,6-diazaocta-3,5-dien-3,6-dioxide, also known as DDAO, is a compound that has gained significant attention in scientific research. DDAO is a heterocyclic compound that has a unique structure, making it useful in various applications.
Mechanism of Action
2,7-Dicyano-2,7-dimethyl-3,6-diazaocta-3,5-dien-3,6-dioxide works by reacting with ROS, resulting in the formation of a fluorescent product. The reaction between this compound and ROS is highly specific, making it useful in the detection of ROS in biological samples. This compound has also been found to have antioxidant properties, making it useful in the prevention of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to protect cells from oxidative stress by scavenging ROS. This compound has also been found to have anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases. Additionally, this compound has been found to have anti-cancer properties, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2,7-Dicyano-2,7-dimethyl-3,6-diazaocta-3,5-dien-3,6-dioxide in lab experiments is its high sensitivity and specificity in the detection of ROS. This compound is also easy to use and has minimal toxicity, making it useful in various biological applications. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in scientific research.
Future Directions
There are various future directions for the use of 2,7-Dicyano-2,7-dimethyl-3,6-diazaocta-3,5-dien-3,6-dioxide in scientific research. One of the potential applications of this compound is in the development of new cancer therapies. This compound has been found to have anti-cancer properties, and further research may lead to the development of new cancer drugs. Additionally, this compound may be useful in the detection of other biological molecules, such as neurotransmitters and hormones. Further research may also lead to the development of new methods for the synthesis of this compound, making it more accessible and cost-effective.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively used in the detection of ROS and has been found to have various biochemical and physiological effects. This compound has many advantages in lab experiments, but its high cost may limit its widespread use. However, there are various future directions for the use of this compound in scientific research, and further research may lead to the development of new applications and methods for the synthesis of this compound.
Scientific Research Applications
2,7-Dicyano-2,7-dimethyl-3,6-diazaocta-3,5-dien-3,6-dioxide has been extensively used in scientific research due to its unique properties. One of the significant applications of this compound is in the field of fluorescence imaging. This compound has excellent fluorescence properties, making it useful in the detection of various biological molecules. This compound has also been used in the detection of reactive oxygen species (ROS) and has been found to be highly sensitive and specific.
properties
IUPAC Name |
2-cyanopropan-2-yl-[2-[2-cyanopropan-2-yl(oxido)amino]ethenyl]-oxoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-9(2,7-11)13(15)5-6-14(16)10(3,4)8-12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJWTRJPFBPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C=C[N+](=O)C(C)(C)C#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365597 | |
| Record name | [(2-Cyanopropan-2-yl){2-[(2-cyanopropan-2-yl)(oxo)azaniumyl]ethenyl}amino]oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
257869-89-9 | |
| Record name | [(2-Cyanopropan-2-yl){2-[(2-cyanopropan-2-yl)(oxo)azaniumyl]ethenyl}amino]oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




